REACTION_CXSMILES
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O.[N:2]1[C:9]([Cl:10])=[N:8][C:6](Cl)=[N:5][C:3]=1[Cl:4].[CH3:11][C:12]([NH2:19])([CH3:18])[CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15].[OH-]>C1(C)C(C)=CC=CC=1>[Cl:10][C:9]1[N:2]=[C:3]([Cl:4])[N:5]=[C:6]([NH:19][C:12]([CH3:18])([CH3:11])[CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])[N:8]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
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125 g
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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35.9 g
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Type
|
reactant
|
Smiles
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CC(CC(C)(C)C)(C)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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dropwise added into the mixture
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Type
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CUSTOM
|
Details
|
at 8-10° C
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Type
|
ADDITION
|
Details
|
dropwise added into the mixture
|
Type
|
CUSTOM
|
Details
|
the oil (organic) and water phases were separated
|
Type
|
CUSTOM
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Details
|
the water phase was separated off
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(CC(C)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |